molecular formula C12F10Hg B15195689 Bis(pentafluorophenyl)mercury CAS No. 973-17-1

Bis(pentafluorophenyl)mercury

Cat. No.: B15195689
CAS No.: 973-17-1
M. Wt: 534.70 g/mol
InChI Key: UAYZCFIZMZPZOZ-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)mercury is an organomercury compound with the chemical formula Hg(C₆F₅)₂ It is characterized by the presence of two pentafluorophenyl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(pentafluorophenyl)mercury can be synthesized through the reaction of pentafluorophenylmagnesium bromide with mercuric chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:

  • Preparation of pentafluorophenylmagnesium bromide by reacting pentafluorobenzene with magnesium in the presence of a suitable solvent such as diethyl ether.
  • Addition of mercuric chloride to the reaction mixture, resulting in the formation of this compound and magnesium bromide as a byproduct.

The reaction can be represented as:

2C6F5MgBr+HgCl2Hg(C6F5)2+2MgBrCl2 C_6F_5MgBr + HgCl_2 \rightarrow Hg(C_6F_5)_2 + 2 MgBrCl 2C6​F5​MgBr+HgCl2​→Hg(C6​F5​)2​+2MgBrCl

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis typically follows similar principles as laboratory-scale preparation, with considerations for scaling up the reaction and ensuring safety protocols are in place due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and thiolates.

    Solvents: Reactions are typically carried out in solvents such as acetonitrile or diethyl ether to ensure solubility and stability of the reactants and products.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and ligands used. For example, the reaction with bis(diphenylphosphano)methane P,P’-dioxide results in the formation of a crystalline σ-donor complex .

Scientific Research Applications

Bis(pentafluorophenyl)mercury has several applications in scientific research, including:

Mechanism of Action

The mechanism by which bis(pentafluorophenyl)mercury exerts its effects involves the coordination of the mercury atom with various ligands. The pentafluorophenyl groups enhance the stability of the compound and influence its reactivity by reducing the Lewis acidity of the mercury center . This allows for the formation of stable coordination complexes with a variety of ligands, which can be studied for their structural and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmercury (Hg(C₆H₅)₂): Unlike bis(pentafluorophenyl)mercury, diphenylmercury lacks the electron-withdrawing fluorine atoms, resulting in different reactivity and stability.

    Methylpentafluorophenylmercury (Hg(C₆F₅)(CH₃)):

Uniqueness

This compound is unique due to the presence of two pentafluorophenyl groups, which significantly influence its chemical behavior. The electron-withdrawing effect of the fluorine atoms enhances the stability of the compound and allows for the formation of unique coordination complexes that are not easily achievable with other organomercury compounds .

Properties

CAS No.

973-17-1

Molecular Formula

C12F10Hg

Molecular Weight

534.70 g/mol

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)mercury

InChI

InChI=1S/2C6F5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9;

InChI Key

UAYZCFIZMZPZOZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F

Origin of Product

United States

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